molecular formula C17H15F3N6O2 B2846660 2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034295-18-4

2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2846660
CAS RN: 2034295-18-4
M. Wt: 392.342
InChI Key: ZDRXAWRBIIMVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-triazolo[4,3-a]pyridine ring and a naphthyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its fused ring system, which includes a 1,2,4-triazolo[4,3-a]pyridine ring and a naphthyridine ring. These ring systems are known to be involved in a variety of chemical reactions .

Scientific Research Applications

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Sitagliptin is an orally active and potent inhibitor of DPP-IV, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, Sitagliptin prolongs the action of these hormones, leading to increased insulin secretion and improved glycemic control in patients with type 2 diabetes . Its IC50 value of 18 nM demonstrates remarkable selectivity for DPP-IV over other proline-selective peptidases.

Glucose Tolerance Enhancement

In animal models, Sitagliptin has shown efficacy in enhancing glucose tolerance. In lean mice, it reduces blood glucose levels post-dextrose challenge by up to 55% when administered orally at 3 mg/kg. Similarly, in diet-induced obese (DIO) mice, Sitagliptin significantly lowers blood glucose levels after a dextrose challenge. These effects are attributed to DPP-IV inhibition and the subsequent upregulation of GLP-1 levels .

Oral Bioavailability

Sitagliptin exhibits favorable oral bioavailability in preclinical species, making it a promising candidate for clinical use. Its ability to be absorbed efficiently through the gastrointestinal tract contributes to its therapeutic effectiveness .

Safety Profile

Clinical studies have demonstrated that Sitagliptin has a favorable safety profile, with minimal risk of hypoglycemia. It is generally well-tolerated, making it suitable for long-term use in patients with type 2 diabetes.

Future Directions

Future research could focus on elucidating the synthesis, reactivity, mechanism of action, and physical and chemical properties of this compound. Additionally, studies could investigate the potential biological activities and applications of this compound .

Mechanism of Action

Target of Action

The primary target of this compound is dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .

Mode of Action

This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released by the intestines in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, helping to regulate blood glucose levels . By preventing the breakdown of these hormones, DPP-IV inhibitors prolong their action and enhance their beneficial effects on blood glucose control .

Pharmacokinetics

The compound has been found to have excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and is able to reach effective concentrations in the body when administered orally .

Result of Action

The result of the compound’s action is an improvement in blood glucose control . By increasing the levels of active incretin hormones, it enhances insulin secretion and inhibits glucagon release, leading to a reduction in blood glucose levels . This makes it a potentially effective treatment for conditions characterized by hyperglycemia, such as type 2 diabetes .

properties

IUPAC Name

2-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O2/c18-17(19,20)10-3-5-26-12(7-10)24-25-13(26)8-22-15(27)11-6-9-2-1-4-21-14(9)23-16(11)28/h1-2,4,6,10H,3,5,7-8H2,(H,22,27)(H,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRXAWRBIIMVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC4=C(NC3=O)N=CC=C4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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